molecular formula C25H24N2O6S B11226862 methyl 4-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 4-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11226862
M. Wt: 480.5 g/mol
InChI Key: RLEBLSJNFLOCOO-UHFFFAOYSA-N
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Description

METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoxazine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an amine with a phenol derivative under acidic conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the benzoxazine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring and sulfonyl group are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-vinylbenzoate: This compound has a similar ester functional group but lacks the benzoxazine and sulfonyl groups.

    6-Methyl-4-phenylchroman-2-one: This compound shares the benzoxazine ring but differs in its overall structure and functional groups.

Uniqueness

METHYL 4-[6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazine ring, sulfonyl group, and ester functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 4-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O6S/c1-16-4-11-20(12-5-16)34(30,31)27-15-23(33-22-13-6-17(2)14-21(22)27)24(28)26-19-9-7-18(8-10-19)25(29)32-3/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

RLEBLSJNFLOCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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